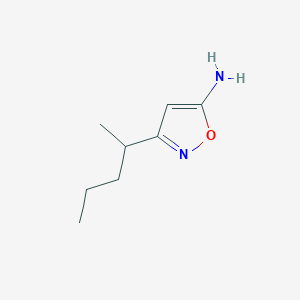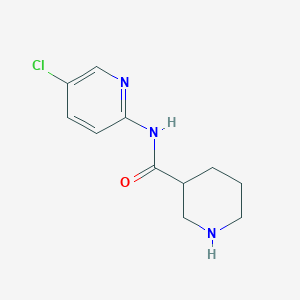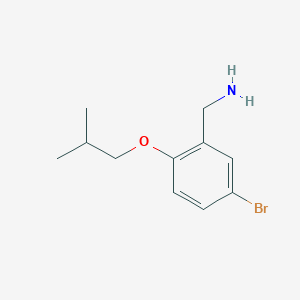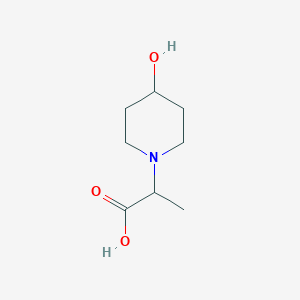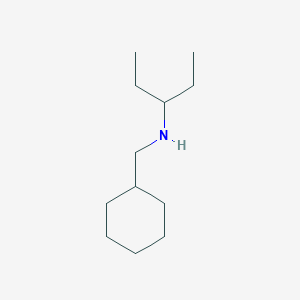
(Cyclohexylmethyl)(pentan-3-yl)amine
Descripción general
Descripción
(Cyclohexylmethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C12H25N It is a secondary amine, characterized by the presence of a cyclohexylmethyl group and a pentan-3-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(pentan-3-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with pentan-3-amine. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Another method involves the direct alkylation of cyclohexylmethylamine with pentan-3-yl halide. This reaction requires a strong base, such as potassium carbonate (K2CO3), and is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale synthesis while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)(pentan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: It can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, K2CO3, DMF
Major Products
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Tertiary amines
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)(pentan-3-yl)amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to amine receptors, altering their conformation and affecting signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to the nitrogen atom.
Pentan-3-amine: A primary amine with a pentan-3-yl group.
N-Cyclohexyl-N-methylamine: A secondary amine with a cyclohexyl and a methyl group attached to the nitrogen atom.
Uniqueness
(Cyclohexylmethyl)(pentan-3-yl)amine is unique due to the combination of its cyclohexylmethyl and pentan-3-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific molecular interactions .
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAGDCBRNIEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1461414.png)
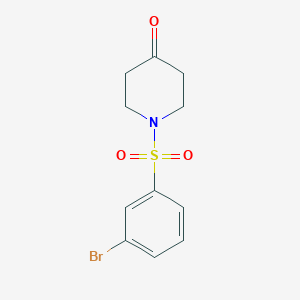
amine](/img/structure/B1461416.png)
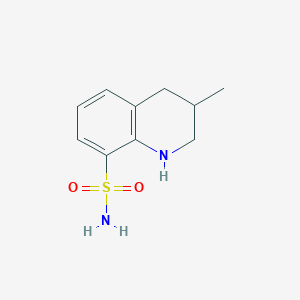
amine](/img/structure/B1461422.png)
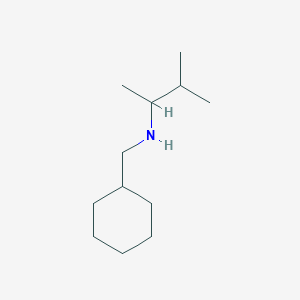
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
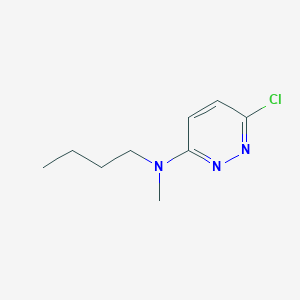
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)
